4-[6-AMINO-5-CYANO-3-(3,4-DIMETHOXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL]PHENYL 4-MORPHOLINECARBOXYLATE
Description
This compound belongs to the pyrano[2,3-c]pyrazole family, a class of heterocyclic molecules with diverse pharmacological applications, including kinase inhibition and antimicrobial activity. Its structure features a pyrano-pyrazole core substituted with a 3,4-dimethoxyphenyl group at position 3, a cyano group at position 5, and a morpholinecarboxylate ester at position 4 of the phenyl ring. The morpholine moiety enhances solubility and bioavailability, while the dimethoxyphenyl group contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
[4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O6/c1-33-19-8-5-16(13-20(19)34-2)23-22-21(18(14-27)24(28)37-25(22)30-29-23)15-3-6-17(7-4-15)36-26(32)31-9-11-35-12-10-31/h3-8,13,21H,9-12,28H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEIFRXUHRPLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OC(=O)N5CCOCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate typically involves multi-step reactions. One common method starts with the preparation of the pyrano[2,3-c]pyrazole core through a cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative. The reaction is often catalyzed by zinc nitrate in anhydrous ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development for various diseases.
Mechanism of Action
The mechanism of action of 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with analogous pyrano[2,3-c]pyrazole derivatives:
Key Observations :
Substituent Effects on Bioactivity: The morpholinecarboxylate group in the target compound distinguishes it from analogs with simpler phenyl or pyridinyl substituents. This group likely improves solubility and metabolic stability compared to compounds like 6-amino-4-(4-methoxyphenyl)-1,3-diphenyl... (428.45 g/mol), which lacks polar functional groups . Trifluoromethyl-containing analogs (e.g., CAS 305868-30-8 and 309278-38-4) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This contrasts with the target compound’s morpholine group, which balances lipophilicity and hydrophilicity .
In contrast, 2-fluorophenyl (CAS 309278-38-4) introduces electron-withdrawing effects, altering charge distribution . Pyridinyl substituents (e.g., CAS 305868-30-8) introduce basicity and hydrogen-bonding capacity, which the morpholinecarboxylate group achieves differently via its ether and ester linkages .
However, the morpholine group may mitigate this by improving solubility. In contrast, analogs like 6-amino-1-phenyl-4-(3-pyridinyl)... (383.30 g/mol) adhere more strictly to drug-likeness guidelines .
Research Findings and Implications
- Kinase Inhibition: Pyrano[2,3-c]pyrazoles with morpholine or trifluoromethyl groups show promise as kinase inhibitors. The target compound’s morpholinecarboxylate may target ATP-binding sites more selectively than trifluoromethyl-containing analogs due to its hydrogen-bonding capacity .
- Antimicrobial Activity: Compounds with cyano and methoxy groups (e.g., CAS 188199-07-7) exhibit moderate antibacterial activity. The target compound’s dimethoxyphenyl group could enhance interactions with bacterial enzymes, though this requires validation .
Biological Activity
The compound 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by its molecular formula . Its IUPAC name is 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate . This structure incorporates a pyrano[2,3-c]pyrazole core which is known for its diverse biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Pyrazole derivatives target key kinases involved in tumor growth such as BRAF(V600E) and EGFR. These targets are crucial in signaling pathways that promote cancer cell proliferation and survival .
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing them from dividing and leading to apoptosis .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which are involved in the inflammatory response. Inhibiting these enzymes can reduce inflammation and associated pain .
Antibacterial and Antifungal Activities
Studies have shown that compounds with similar structures exhibit antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Pyrazole derivatives have been evaluated against various bacterial strains and have shown promising results in inhibiting bacterial growth .
- Antifungal Activity : The compound's structure suggests potential efficacy against fungal pathogens, which could be explored further in clinical settings .
The mechanisms through which this compound exerts its biological effects include:
- Reactive Intermediates Formation : The pyran ring can open to form reactive intermediates that interact with nucleophilic sites in biological molecules, leading to inhibition of cell proliferation .
- Enzyme Inhibition : By binding to specific enzymes such as kinases and COX-II, the compound can effectively modulate biochemical pathways related to tumor growth and inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives:
- A study published in MDPI reviewed various pyrazole compounds and their biological activities, confirming their roles as anticancer agents due to their ability to inhibit key signaling pathways .
- Another research article detailed the synthesis of substituted pyrazoles and their evaluation against tumor cell lines, demonstrating significant antiproliferative activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
